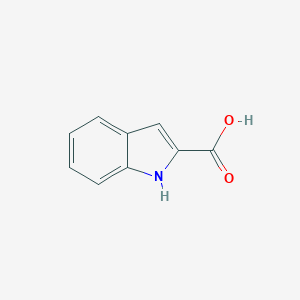

Indole-2-carboxylic acid

Übersicht

Beschreibung

Indole-2-carboxylic acid (I2CA) is an organoheterocyclic compound with the molecular formula C₉H₇NO₂ (CAS: 1477-50-5). It belongs to the class of indolecarboxylic acids, characterized by a carboxylic acid group (-COOH) attached to the second position of the indole scaffold. Its structure enables diverse reactivity, making it a critical intermediate in organic synthesis, drug discovery, and biochemical studies. I2CA serves as a precursor for esters, amides, anhydrides, and benzimidazoles, with applications in anticancer agents, enzyme inhibitors (e.g., IDO1/TDO dual inhibitors), and PPARγ modulators .

Wissenschaftliche Forschungsanwendungen

Indol-2-Carbonsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Industrie: Indol-2-Carbonsäure wird bei der Synthese von Pharmazeutika und Agrochemikalien verwendet.

5. Wirkmechanismus

Indol-2-Carbonsäure entfaltet ihre Wirkungen durch verschiedene Mechanismen:

HIV-1-Integrase-Hemmung: Die Verbindung chelatiert mit zwei Magnesiumionen im aktiven Zentrum des Integrase-Enzyms und hemmt den Strangtransferprozess, der für die virale Replikation unerlässlich ist.

Biologische Aktivität: Die Carboxylgruppe an der 2-Position stabilisiert den Indolring und erleichtert Wechselwirkungen mit biologischen Zielen, wodurch seine biologische Aktivität verstärkt wird.

Ähnliche Verbindungen:

Indol-3-Carbonsäure: Ähnlich wie Indol-2-Carbonsäure, aber mit der Carboxylgruppe an der 3-Position.

Indol-2-carboxamid: Enthält eine Carboxamidgruppe anstelle einer Carboxylgruppe an der 2-Position.

Einzigartigkeit:

- Indol-2-Carbonsäure ist einzigartig aufgrund ihrer Stabilität und Reaktivität an der 3-Position, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht . Seine Fähigkeit, mit Metallionen zu chelatieren, unterscheidet es auch von anderen Indol-Derivaten .

Indol-2-Carbonsäure ist weiterhin eine Verbindung von großem Interesse in verschiedenen Forschungsbereichen und bietet zahlreiche Möglichkeiten für wissenschaftliche Erkundung und Anwendung.

Wirkmechanismus

Indole-2-carboxylic acid exerts its effects through various mechanisms:

HIV-1 Integrase Inhibition: The compound chelates with two magnesium ions within the active site of the integrase enzyme, inhibiting the strand transfer process essential for viral replication.

Biological Activity: The carboxyl group at the 2-position stabilizes the indole ring and facilitates interactions with biological targets, enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Isomers

I2CA is distinguished from other indolecarboxylic acid isomers (e.g., indole-3-, -4-, -5-, and -6-carboxylic acids) by the position of its carboxylic acid group. This structural variation significantly impacts physicochemical properties and biological activity.

Chromatographic Separation

A 2017 study optimized HPLC and LC-MS/MS methods to resolve 10 indole compounds, including I2CA and its isomers (Table 1). Retention times and separation efficiency varied due to differences in polarity and steric effects:

| Compound | Retention Time (min) | Separation Efficiency |

|---|---|---|

| Indole-2-carboxylic acid | 12.3 | Baseline resolution |

| Indole-3-carboxylic acid | 14.7 | Partial co-elution |

| Indole-4-carboxylic acid | 16.2 | Baseline resolution |

| Indole-5-carboxylic acid | 18.9 | Partial co-elution |

| Indole-6-carboxylic acid | 20.5 | Baseline resolution |

I2CA eluted earlier than indole-3-carboxylic acid due to reduced steric hindrance at the 2-position, enhancing its interaction with the stationary phase .

Reactivity in Catalytic Reactions

I2CA exhibits unique regioselectivity in metal-catalyzed reactions. For example, in ruthenium-catalyzed additions to 1-hexyne, I2CA formed enol esters (e.g., hex-1-en-2-yl indole-2-carboxylate) with 68% conversion at 60°C, whereas indole-3-carboxylic acid analogs were less reactive under similar conditions .

Ullmann Coupling Reactions

I2CA derivatives (esters, amides, anhydrides) are synthesized via ligand-free copper-catalyzed Ullmann coupling. For example, this compound anhydrides were obtained in 85–92% yields using H₂O as a ring-opening reagent (Table 5 in ). In contrast, indole-3-carboxylic acid derivatives require alternative catalysts (e.g., trifluoroacetic anhydride) for amidation, highlighting positional sensitivity .

Hydrogenation Pathways

Catalytic hydrogenation of 2-nitrophenylpyruvic acid derivatives yields I2CA or its esters.

Antioxidant Effects

In lipid peroxidation assays, I2CA showed 38% inhibition , outperforming indole-3-carboxylic acid (13%) but underperforming tryptamine (59%). This suggests that the 2-position carboxylic group modulates radical scavenging efficiency .

Mitochondrial Inhibition

5-Methoxy-I2CA inhibited pyruvate oxidation in rat liver mitochondria by targeting lipoyl dehydrogenase, whereas indole-3-carboxylic acid lacked this activity. The 2-position’s electronic environment likely facilitates enzyme binding .

Key Research Findings

- Catalytic Versatility: I2CA’s 2-position enables efficient synthesis of enol esters (Ru/Au catalysis) and anhydrides (Cu catalysis) .

- Structural Advantage : Compared to indole-3-carboxylic acid, I2CA exhibits superior separation in chromatographic methods and enhanced reactivity in coupling reactions .

- Therapeutic Potential: I2CA derivatives are promising candidates for diabetes (PPARγ modulation) and cancer (IDO1/TDO inhibition), with in vivo efficacy demonstrated in db/db mouse models .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for producing indole-2-carboxylic acid, and how do researchers optimize yield and purity?

this compound is synthesized via pathways such as intramolecular cyclization or catalytic hydrogenation. For example, Raney nickel-catalyzed hydrogenation of pre-functionalized intermediates (e.g., nitro derivatives) offers high efficiency but requires careful optimization of reaction conditions (e.g., temperature, solvent, catalyst loading) to mitigate side reactions . Multi-step routes often face challenges in intermediate purification; researchers employ techniques like column chromatography or recrystallization to improve purity .

Q. How do researchers characterize the structural integrity of this compound derivatives?

Common methods include nuclear magnetic resonance (NMR) for verifying substituent positions, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Melting point analysis (205–209°C for the parent compound) is also critical for validating crystallinity .

Q. What analytical challenges arise during solubility testing of this compound in biological assays?

Poor aqueous solubility often limits bioavailability. Researchers address this by derivatization (e.g., esterification) or using co-solvents like dimethyl sulfoxide (DMSO). Solubility is quantified via UV-Vis spectroscopy or HPLC under physiologically relevant conditions .

Q. How are computational methods applied to predict the reactivity of this compound in organic synthesis?

Density functional theory (DFT) calculations model electron distribution at the indole ring’s C2 position, predicting sites for electrophilic substitution. These insights guide experimental design for regioselective reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Material safety data sheets (MSDS) recommend using personal protective equipment (PPE), fume hoods, and inert atmospheres during synthesis. Toxicity is assessed via in vitro assays (e.g., cytotoxicity screens) before in vivo studies .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often stem from variations in starting material purity or catalytic systems. Systematic replication studies with controlled parameters (e.g., catalyst type, solvent polarity) are conducted, followed by statistical analysis (e.g., ANOVA) to identify critical variables .

Q. What strategies are employed to enhance the selectivity of this compound derivatives as dual IDO1/TDO inhibitors for cancer immunotherapy?

Structure-activity relationship (SAR) studies focus on modifying substituents at the indole C3 and C5 positions. For example, introducing electron-withdrawing groups (e.g., -NO₂) improves binding affinity to both IDO1 and TDO enzymes. In vitro screening using kynurenine assay models validates selectivity .

Q. How do researchers evaluate the metabolic stability of this compound-based drug candidates?

Microsomal stability assays (e.g., liver microsomes) quantify metabolic degradation rates. High-resolution mass spectrometry (HR-MS) identifies metabolites, while molecular docking predicts interactions with cytochrome P450 enzymes .

Q. What experimental models are used to study the neuroprotective mechanisms of this compound in traumatic brain injury (TBI)?

Rodent TBI models assess cognitive recovery post-administration. Behavioral tests (e.g., Morris water maze) are paired with neurochemical analyses (e.g., glutamate level measurement) to correlate efficacy with mechanistic pathways .

Q. How are machine learning algorithms integrated into the design of this compound derivatives with improved pharmacokinetic profiles?

Quantitative structure-property relationship (QSPR) models train on datasets of solubility, logP, and bioavailability. These algorithms predict optimal substituents, reducing trial-and-error synthesis. Validation via in vitro ADME (absorption, distribution, metabolism, excretion) testing ensures reliability .

Vorbereitungsmethoden

Ferrous Hydroxide-Catalyzed Condensation and Reduction

A widely employed industrial method involves the condensation of o -nitrotoluene (I ) and diethyl oxalate (II ) under alkaline conditions, followed by reduction with hydrazine hydrate. As detailed in the patent CN102020600B , this approach utilizes an 18% sodium ethoxide ethanol solution as the solvent and ferrous hydroxide as the catalyst. The reaction proceeds via a two-step mechanism:

-

Condensation : At 50–55°C, o -nitrotoluene reacts with diethyl oxalate to form ethyl o -nitrophenylpyruvate (III ) over 16–18 hours.

-

Reduction : Hydrazine hydrate reduces the nitro group of III to an amine, followed by cyclization to yield this compound (IV ).

Critical parameters include a 1:1.5 molar ratio of o -nitrotoluene to diethyl oxalate and the use of 30% hydrochloric acid for precipitation. The final product is purified via activated carbon decolorization and pH adjustment, achieving a yield of 28–35% . While cost-effective, this method’s moderate yield has spurred research into alternative catalysts and reductants.

Hemetsberger–Knittel Indole Synthesis

The Hemetsberger–Knittel reaction offers a regioselective route to indole-2-carboxylates, as demonstrated in the synthesis of HIV-1 integrase inhibitors . This method involves:

-

Knoevenagel Condensation : Methyl 2-azidoacetate (14 ) reacts with substituted benzaldehydes (15 ) at −20°C to 0°C, forming 2-azidocinnamates (16 ).

-

Thermolytic Cyclization : Heating 16 in anhydrous xylene at 40 mM concentration induces azide decomposition and cyclization, yielding indole-2-carboxylates (17 ).

Optimization studies revealed that a benzaldehyde:azidoacetate:methoxide ratio of 1:10:10 enhances yields to 93% for 16a and 69.6% for 16b . Subsequent cyclization in xylene at 30-minute durations achieves yields up to 94.6% for 17a –d , underscoring the method’s efficiency for functionalized indoles .

Fischer Indole Cyclization

The Fischer indole synthesis remains a classical approach, albeit with modifications to improve regioselectivity. As reviewed by Liu et al. , condensation of substituted anilines with benzaldehydes under acidic conditions generates this compound derivatives. For example, phenylhydrazine derivatives react with α-keto acids or esters in the presence of Lewis acids (e.g., ZnCl₂), followed by hydrolysis to the carboxylic acid. While this method is versatile, its reliance on toxic reagents and harsh conditions limits industrial scalability.

Catalytic Hydrogenation and Reductive Methods

Catalytic hydrogenation provides a safer alternative to tin-mediated reductions. The US4535168A patent discloses a tin-free process using palladium on carbon (Pd/C) under hydrogen pressure (10 MPa) to reduce this compound esters to indoline-2-carboxylic acids, which are subsequently oxidized back to the indole form. This method eliminates hazardous tin complexes and achieves yields comparable to traditional routes (35%) . Recent advances employ ruthenium-based catalysts to enhance selectivity and reduce reaction times.

Enantioselective Synthesis and Chiral Pool Strategies

Chiral indole-2-carboxylic acids are critical for pharmaceutical applications. Liu et al. highlight enzymatic resolution of racemic mixtures using lipases or esterases to isolate the (S) -enantiomer. For instance, Candida antarctica lipase B selectively hydrolyzes (R) -methyl indoline-2-carboxylate, leaving the (S) -enantiomer intact. Chiral pool synthesis, leveraging natural amino acids like tryptophan, has also emerged as a sustainable strategy.

Comparative Analysis of Synthetic Methods

Industrial and Medicinal Applications

This compound serves as a precursor to antiviral agents (e.g., HIV-1 integrase inhibitors ) and antihypertensive drugs. Its derivatives exhibit enhanced bioactivity when substituted with halogens or alkyl chains at the C5 and C7 positions . Industrial scale-up prioritizes methods with minimal waste and energy consumption, favoring ferrous hydroxide-catalyzed and hydrogenation routes.

Eigenschaften

IUPAC Name |

1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUARRIEZVDMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Record name | indole-2-carboxylic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163782 | |

| Record name | Indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Indolecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1477-50-5 | |

| Record name | Indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Indolecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.